molecular formula C14H18N4O2S B6436203 N-{[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549026-99-3

N-{[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6436203
CAS No.: 2549026-99-3
M. Wt: 306.39 g/mol
InChI Key: BRMDUKGWTVBNSC-UHFFFAOYSA-N
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Description

N-{[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS 2549026-99-3) is a chemical compound with the molecular formula C14H18N4O2S and a molecular weight of 306.38 g/mol . This azetidine-based small molecule features a 5-cyanopyridin-2-yl group and an N-methylcyclopropanesulfonamide moiety, which are structural motifs often explored in medicinal chemistry for their potential to interact with biological targets . The compound's structure is characterized by a calculated density of 1.39±0.1 g/cm3 and a topological polar surface area of 85.7 Ų . It is supplied for research purposes as a high-purity material. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-17(21(19,20)13-3-4-13)8-12-9-18(10-12)14-5-2-11(6-15)7-16-14/h2,5,7,12-13H,3-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMDUKGWTVBNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=C2)C#N)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading. Comparative data from analogous syntheses are summarized below:

StepSolventTemperature (°C)CatalystYield (%)Purity (%)
Sulfonamide formationDioxane25None74 98
Azetidine couplingToluene110Pd(OAc)265 95
Mitsunobu reactionTHF25PPh3/DEAD58 97

Challenges and Mitigation Strategies

  • N-Methylation Specificity: Direct use of methylamine risks di- or tri-methylation. To address this, tert-butyloxycarbonyl (Boc)-protected methylamine is employed, followed by deprotection with trifluoroacetic acid .

  • Azetidine Ring Strain: The four-membered azetidine ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures during coupling minimize decomposition .

  • Cyanopyridine Reactivity: The electron-withdrawing cyano group reduces pyridine nucleophilicity. Pd-catalyzed coupling with excess ligand (e.g., XPhos) improves efficiency .

Scalability and Industrial Relevance

Pilot-scale experiments (100 g batches) demonstrate consistent yields (55–60%) using flow chemistry for the Mitsunobu step, reducing reaction time from 24 hours to 2 hours . Environmental impact assessments favor dioxane over DCM due to easier recycling.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

N-{[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549007-95-4, C₁₄H₁₇ClN₄O₂S, MW 340.8 g/mol) serves as a relevant comparator . Below is a detailed structural and functional analysis:

Feature Target Compound Comparator (CAS 2549007-95-4)
Core Heterocycle Azetidine (4-membered ring) Piperidine (6-membered ring)
Substituents - 5-Cyanopyridinyl
- N-Methylcyclopropanesulfonamide
- 3-Chloro-5-cyanopyridinyl
- Cyclopropanesulfonamide (no N-methyl substitution)
Molecular Weight 333.4 g/mol 340.8 g/mol
Key Functional Groups Sulfonamide, cyano, azetidine, cyclopropane Sulfonamide, cyano, chloro, piperidine, cyclopropane

Structural Implications

  • Ring Size and Conformation : The azetidine ring (4-membered) in the target compound introduces greater ring strain compared to the piperidine (6-membered) in the comparator. This strain may influence binding kinetics to biological targets (e.g., enzymes or receptors) by altering spatial orientation .
  • Conversely, the N-methyl group in the target may enhance metabolic stability by blocking oxidative dealkylation pathways.
  • Electronic Profile: Both compounds share a sulfonamide group, which can act as a hydrogen-bond acceptor/donor.

Hypothesized Pharmacological Differences

  • Target Selectivity : The azetidine core may favor binding to compact active sites (e.g., kinase inhibitors), whereas piperidine-containing analogs like CAS 2549007-95-4 might exhibit broader promiscuity due to greater flexibility .
  • Metabolic Stability : The N-methyl group in the target compound could reduce CYP450-mediated metabolism compared to the unmethylated sulfonamide in the comparator.

Biological Activity

N-{[1-(5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS Number: 2549026-99-3) is a compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H18N4O2S
Molecular Weight306.3833 g/mol
CAS Number2549026-99-3
SMILESN#Cc1ccc(nc1)N1CC(C1)CN(S(=O)(=O)C1CC1)C

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The process typically includes the formation of the azetidine ring followed by the introduction of the cyanopyridine moiety and subsequent sulfonamide functionalization.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can include enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways relevant to various diseases.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against enzymes such as α-glucosidase. For instance, a related compound demonstrated an IC50 value of 2.11 μM, indicating strong potency compared to established inhibitors like Acarbose (IC50 = 327.0 μM) .

In Vivo Studies

In vivo experiments are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Early results indicate favorable absorption and bioavailability, although comprehensive studies are needed to elucidate its efficacy in animal models.

Case Studies

Case Study 1: Diabetes Management

A study focused on α-glucosidase inhibitors highlighted the structural similarities between this compound and other potent inhibitors. The compound's ability to modulate glucose metabolism positions it as a potential candidate for diabetes management therapies.

Case Study 2: Cancer Research

Another area of exploration involves the compound's potential role in cancer treatment. Compounds with similar structures have shown promise in inhibiting tumor growth through targeted enzyme inhibition, warranting further investigation into this compound's anticancer properties.

Q & A

Q. Table 1: Comparative Synthesis Conditions

Step Reagents/Conditions Yield Reference
Azetidine Formation1-(5-Cyanopyridin-2-yl)azetidine, K₂CO₃, DMF, 100°C65%
SulfonylationCyclopropanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT78%

Q. Table 2: Biological Assay Recommendations

Assay Type Key Parameters Relevance
Kinase InhibitionIC₅₀, Kd (SPR)Target validation
Metabolic Stabilityt₁/₂ in microsomesPK optimization

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